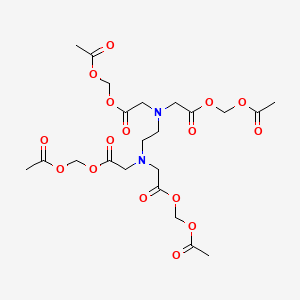
Edta-AM
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylenediaminetetraacetic acid acetoxymethyl ester, commonly known as Edta-AM, is a membrane-permeant form of the metal chelator ethylenediaminetetraacetic acid. This compound is widely used in various scientific fields due to its ability to chelate metal ions within cells. Once internalized, cytoplasmic esterases decompose the acetoxymethyl esters, releasing the active ligand ethylenediaminetetraacetic acid, which isolates metal ions within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Edta-AM involves the esterification of ethylenediaminetetraacetic acid with acetoxymethyl groups. This process typically requires the use of acetoxymethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Edta-AM undergoes various chemical reactions, including:
Hydrolysis: The ester bonds in this compound can be hydrolyzed by water or enzymes, leading to the release of ethylenediaminetetraacetic acid.
Chelation: The primary function of this compound is to chelate metal ions. This involves the formation of stable complexes with metal ions such as calcium, magnesium, and iron.
Common Reagents and Conditions
Hydrolysis: Water or enzymatic conditions are used for hydrolysis.
Chelation: Metal ions in aqueous solutions are commonly used for chelation reactions.
Major Products Formed
Hydrolysis: Ethylenediaminetetraacetic acid and acetoxymethyl alcohol.
Chelation: Metal-ethylenediaminetetraacetic acid complexes.
Wissenschaftliche Forschungsanwendungen
Edta-AM has a wide range of applications in scientific research, including:
Chemistry: Used as a chelating agent to study metal ion interactions and to remove metal ions from solutions.
Biology: Employed in cell biology to study the role of metal ions in cellular processes. It is also used to load cells with ethylenediaminetetraacetic acid for intracellular metal ion chelation.
Medicine: Investigated for its potential in treating metal ion-related disorders and for its use in chelation therapy.
Industry: Utilized in various industrial processes to remove metal ion contaminants and to stabilize metal ion solutions
Wirkmechanismus
Edta-AM exerts its effects through the chelation of metal ions. Once inside the cell, cytoplasmic esterases hydrolyze the acetoxymethyl esters, releasing ethylenediaminetetraacetic acid. The released ethylenediaminetetraacetic acid then binds to metal ions, forming stable complexes that are sequestered within the cell. This chelation process helps in isolating metal ions and preventing their participation in cellular reactions .
Vergleich Mit ähnlichen Verbindungen
Edta-AM is unique in its ability to permeate cell membranes, unlike its parent compound ethylenediaminetetraacetic acid, which is membrane-impermeant. Similar compounds include:
Ethylenediaminetetraacetic acid: A widely used chelating agent but lacks membrane permeability.
Ethylenediaminedisuccinic acid: Another chelating agent with similar properties but different metal ion affinities.
Nitrilotriacetic acid: A chelating agent with a lower affinity for metal ions compared to ethylenediaminetetraacetic acid
This compound’s unique membrane permeability and efficient chelation properties make it a valuable tool in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C22H32N2O16 |
|---|---|
Molekulargewicht |
580.5 g/mol |
IUPAC-Name |
acetyloxymethyl 2-[[2-(acetyloxymethoxy)-2-oxoethyl]-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]ethyl]amino]acetate |
InChI |
InChI=1S/C22H32N2O16/c1-15(25)33-11-37-19(29)7-23(8-20(30)38-12-34-16(2)26)5-6-24(9-21(31)39-13-35-17(3)27)10-22(32)40-14-36-18(4)28/h5-14H2,1-4H3 |
InChI-Schlüssel |
BYZOHUNEZPRPFB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCOC(=O)CN(CCN(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3-[2-[2,3-bis[(9Z,12Z)-octadeca-9,12-dienoxy]propoxy]-2-oxoethyl]-2-[(Z)-pent-2-enyl]cyclopentyl] 1-methylpiperidine-4-carboxylate](/img/structure/B12383059.png)
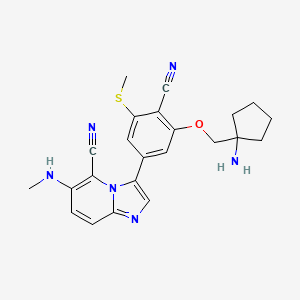

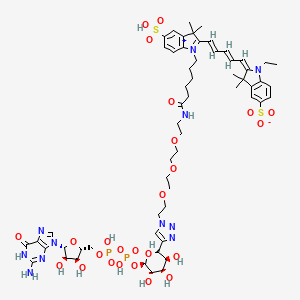
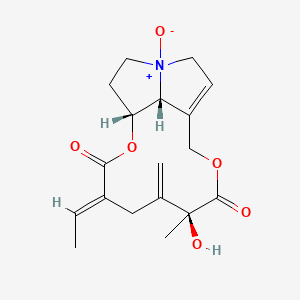

![3-acetyl-N-[3-(1-cyclopropylpyrazol-4-yl)-2-fluorophenyl]-7-methoxyindolizine-1-carboxamide](/img/structure/B12383106.png)
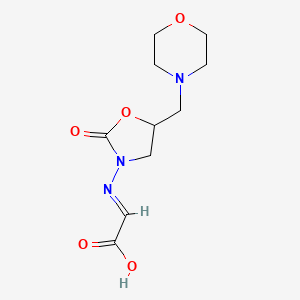

![(2S)-2-[6-[(2Z)-2-[(2E)-2-[3-[(E)-2-[1-[6-[[(1S)-1-carboxyethyl]amino]-6-oxohexyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoylamino]propanoic acid;bromide](/img/structure/B12383118.png)


